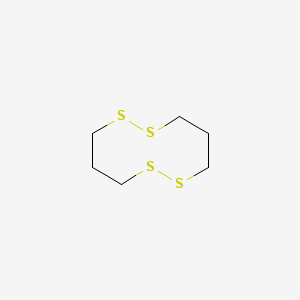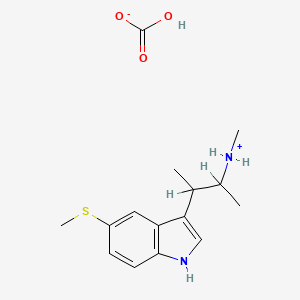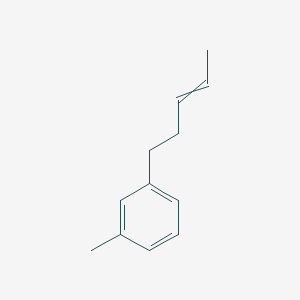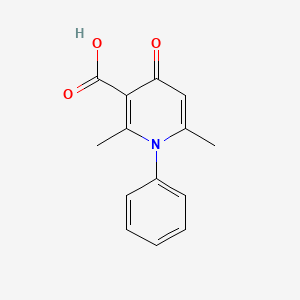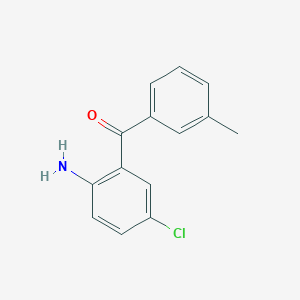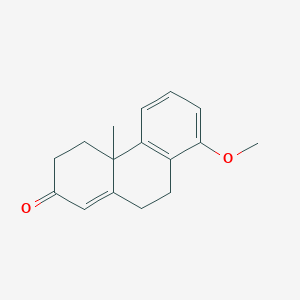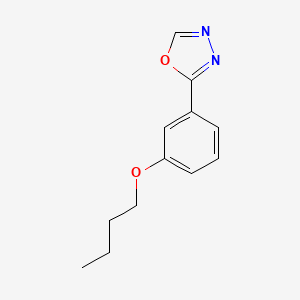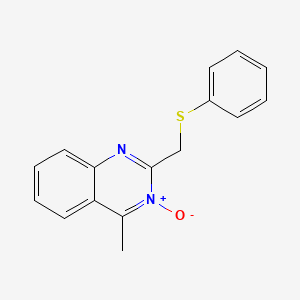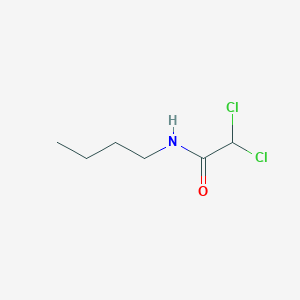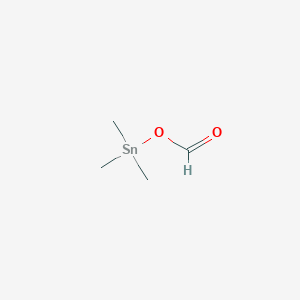
(Formyloxy)(trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Formyloxy)(trimethyl)stannane is an organotin compound with the chemical formula C₄H₁₀O₂Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds are widely studied due to their diverse applications in organic synthesis, materials science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Formyloxy)(trimethyl)stannane can be synthesized through various methods. One common approach involves the reaction of trimethyltin chloride with formic acid. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: (Formyloxy)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The formyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
(Formyloxy)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of materials with specific properties, such as catalysts and stabilizers
Wirkmechanismus
The mechanism of action of (Formyloxy)(trimethyl)stannane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of tin and other elements involved .
Vergleich Mit ähnlichen Verbindungen
Trimethyltin chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin hydride: Used in similar applications but has different physical and chemical properties.
Stanene: A two-dimensional material with unique electronic properties compared to (Formyloxy)(trimethyl)stannane
Uniqueness: this compound is unique due to its specific functional groups and reactivity. Its formyloxy group allows for distinct substitution reactions, and its trimethylstannane moiety provides stability and versatility in various chemical processes .
Eigenschaften
CAS-Nummer |
13241-53-7 |
|---|---|
Molekularformel |
C4H10O2Sn |
Molekulargewicht |
208.83 g/mol |
IUPAC-Name |
trimethylstannyl formate |
InChI |
InChI=1S/CH2O2.3CH3.Sn/c2-1-3;;;;/h1H,(H,2,3);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
WKBCVTAHVSSVAU-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


